Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is an organic compound with the molecular formula C14H12O5 and a molecular weight of 260.24 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group and a benzoate ester moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate typically involves the reaction of 5-formylfuran-2-ylmethanol with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:
Substitution: The benzoate ester moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-((5-formylfuran-2-yl)methoxy)benzoic acid.
Reduction: 4-((5-hydroxymethylfuran-2-yl)methoxy)benzoate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and furan ring are likely involved in the compound’s reactivity and interactions with enzymes and receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(5-formylfuran-2-yl)benzoate: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 2-(5-formylfuran-2-yl)benzoate: Similar structure but with a different substitution pattern on the benzoate ring, leading to different chemical and biological properties.
Methyl 4-(5-formylpyridin-2-yl)benzoate: Contains a pyridine ring instead of a furan ring, which may result in different reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 4-[(5-formylfuran-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)10-2-4-11(5-3-10)18-9-13-7-6-12(8-15)19-13/h2-8H,9H2,1H3 |
InChI Key |
HSQKZHUCSNFOGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
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